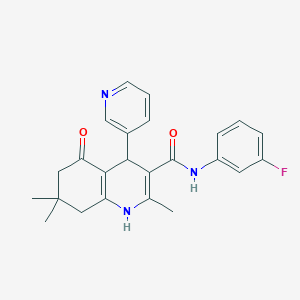

N-(3-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O2/c1-14-20(23(30)28-17-8-4-7-16(25)10-17)21(15-6-5-9-26-13-15)22-18(27-14)11-24(2,3)12-19(22)29/h4-10,13,21,27H,11-12H2,1-3H3,(H,28,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIJCAXZAWGWNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN=CC=C3)C(=O)NC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406183-37-7 | |

| Record name | N-(3-FLUOROPHENYL)-2,7,7-TRIMETHYL-5-OXO-4-(3-PYRIDINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoroaniline with a suitable aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as the use of green solvents and recyclable catalysts, is crucial for sustainable industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Useful for converting ketones to alcohols or amides to amines.

Substitution: Halogen atoms or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, emphasizing substituent effects, heterocyclic variations, and inferred biological implications.

Substituent Variations at the 4-Position

The 4-position of the hexahydroquinoline core is a key site for structural diversification:

- Pyridine derivatives are known for roles in insecticidal and antiviral activities .

- Benzodioxol-5-yl: In 4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, the benzodioxole group increases electron density and may improve metabolic stability compared to pyridine .

- Methoxyphenyl: Compounds like 4-(4-Methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide () feature methoxy groups that enhance solubility but may reduce binding affinity due to steric hindrance .

Fluorophenyl vs. Chlorophenyl Substituents

The 3-fluorophenyl group in the target compound is compared to chlorophenyl analogs:

- 3-Fluorophenyl (Target Compound) : Fluorine’s electronegativity and small size favor strong dipole interactions and bioavailability. Fluorinated compounds often exhibit improved pharmacokinetics .

- 3-Chlorophenyl: In 4-(3-Chlorophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (), chlorine’s larger size and lipophilicity may enhance membrane penetration but increase toxicity risks .

Heterocyclic Modifications

- Thiophene vs. Pyridine: 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide () incorporates a sulfur-containing thiophene ring, which may alter electronic properties and redox reactivity compared to pyridine .

- Triazole Systems: N-(3-Chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide () uses a triazole core, enabling hydrogen bonding networks absent in the quinoline-based target compound .

Functional Group Comparisons

Biological Activity

N-(3-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent research findings.

The compound has a molecular weight of approximately 418.5 g/mol and is characterized by the presence of a fluorophenyl group and a pyridine moiety. Its structure contributes to its interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily assessed through its effects on various enzymes and cellular processes. Notably, it has shown potential as an inhibitor of histone demethylases (KDMs), which are implicated in the regulation of gene expression and cancer progression.

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects involves the inhibition of specific demethylases that regulate histone methylation. This regulation is crucial for maintaining proper gene expression profiles in cancer cells.

Case Study: Anticancer Activity

In a study examining the anticancer properties of this compound against prostate cancer cell lines, it was found to exhibit significant antiproliferative effects. The study utilized liquid chromatography-mass spectrometry (LC-MS) to analyze the compound's activity and confirmed its potential as a therapeutic agent against cancer.

Research Findings

Recent studies have highlighted the importance of this compound in targeting KDMs associated with various cancers. For instance:

- KDM4A and KDM5B : These enzymes play critical roles in cancer progression by demethylating histones associated with tumor suppressor genes. The compound demonstrated potent inhibitory activity against these targets.

- Cellular Studies : In vitro studies indicated that the compound could effectively penetrate cellular membranes and exert its effects on target enzymes within cancer cells.

Q & A

Q. Critical Conditions :

- Temperature control (<100°C) to avoid decomposition.

- Solvent selection (e.g., ethanol for condensation, DMF for amidation).

- Purification via column chromatography or recrystallization to achieve >95% purity .

Basic: How is the compound’s purity and structural integrity validated?

Methodological Answer:

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>98% by area normalization) .

- Spectroscopy :

- Elemental Analysis : Match calculated vs. experimental C, H, N, F percentages (±0.3% tolerance) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies in activity (e.g., inconsistent IC₅₀ values in enzyme assays) may arise from:

- Experimental Variability : Standardize assay conditions (e.g., pH, temperature) and use reference inhibitors (e.g., staurosporine for kinase assays).

- Structural Confirmation : Re-analyze compound batches via X-ray crystallography (as in ) to rule out polymorphic or stereochemical differences .

- Orthogonal Assays : Validate activity using unrelated methods (e.g., fluorescence polarization and surface plasmon resonance for binding studies) .

Advanced: What computational strategies predict structure-activity relationships (SAR) for analogs?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on pyridinyl and fluorophenyl motifs for hydrogen bonding and hydrophobic contacts .

- QSAR Modeling : Train models on bioactivity data (IC₅₀) using descriptors like logP, polar surface area, and electrostatic potential. Validate with leave-one-out cross-validation (R² > 0.7) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .

Basic: What solvents and conditions optimize solubility for in vitro assays?

Methodological Answer:

- Solubility Screening : Test in DMSO (stock solution), followed by dilution in PBS or cell culture media (≤0.1% DMSO final).

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) for aqueous solubility enhancement.

- pH Adjustment : For ionizable groups, adjust to physiological pH (7.4) to improve dissolution .

Advanced: How to elucidate the stereochemical configuration of the hexahydroquinoline core?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures (as in ) to assign chair vs. boat conformations and substituent orientations .

- Chiral HPLC : Use a Chiralpak IG column to separate enantiomers (if present) and confirm synthetic route stereospecificity .

- CD Spectroscopy : Compare experimental circular dichroism spectra with DFT-simulated spectra to assign absolute configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.